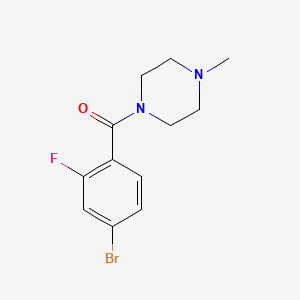

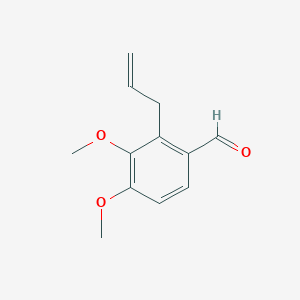

![molecular formula C12H11N3O3S B3167720 4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 924645-68-1](/img/structure/B3167720.png)

4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Overview

Description

The compound “4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid” is a derivative of rhodanine and thiophene . It has been synthesized by the reaction of thiophen-2-carbaldehyde with rhodanine derivatives .

Synthesis Analysis

The synthesis of this compound involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . The resulting (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of thiophen-2-carbaldehyde with rhodanine derivatives, followed by acylation with the biogenic amine tryptamine and its derivatives .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid”:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and inhibit their growth. Research has demonstrated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .

Anti-Tubercular Agents

The compound has been explored for its anti-tubercular properties. Studies have indicated that it can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This makes it a valuable asset in the fight against TB, especially in the face of rising antibiotic resistance .

Cancer Therapeutics

Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells. It has been particularly effective against lung cancer cell lines, suggesting its potential use in developing targeted cancer therapies .

Neuroprotective Agents

The compound has been investigated for its neuroprotective properties. It has shown promise in protecting neurons from oxidative stress and apoptosis, which are common pathways in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-Inflammatory Agents

Studies have highlighted the compound’s ability to reduce inflammation. It works by inhibiting key enzymes and pathways involved in the inflammatory response, making it a potential candidate for treating chronic inflammatory conditions .

Cardiovascular Disease Treatment

The compound has been explored for its potential in treating cardiovascular diseases. It has shown efficacy in modulating blood pressure and reducing the risk of atherosclerosis, which is the buildup of fats, cholesterol, and other substances in and on the artery walls .

HIV-1 Integrase Inhibitors

Research has indicated that this compound can inhibit the catalytic activity of HIV-1 integrase, an enzyme crucial for the replication of the HIV virus. This makes it a potential candidate for developing new antiretroviral drugs .

Lysosomal Storage Disorders

The compound has been proposed for the treatment of lysosomal storage disorders. These are a group of metabolic disorders caused by enzyme deficiencies, and the compound’s ability to modulate enzyme activity could provide therapeutic benefits .

Each of these applications highlights the versatility and potential of “4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid” in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Future Directions

properties

IUPAC Name |

4-oxo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c16-11-10-6-9(12(17)18)13-15(10)4-3-14(11)7-8-2-1-5-19-8/h1-2,5-6H,3-4,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQUVYWBZKLPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)O)C(=O)N1CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

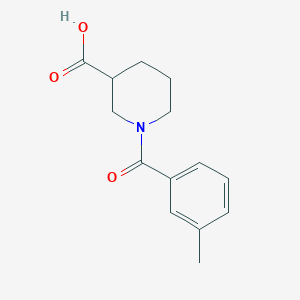

![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B3167661.png)

![Ethyl (1S,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylate](/img/structure/B3167694.png)